molecular formula C13H14N2O4 B187756 N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine CAS No. 91807-47-5

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine

Cat. No.: B187756
CAS No.: 91807-47-5
M. Wt: 262.26 g/mol
InChI Key: YFFKHYNYEPTYJY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine is a synthetic organic compound featuring a central ethanamine backbone substituted with a furan-2-ylmethyl group and a 2-nitrophenoxy moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-15(17)12-5-1-2-6-13(12)19-9-7-14-10-11-4-3-8-18-11/h1-6,8,14H,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKHYNYEPTYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366144
Record name N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91807-47-5
Record name N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine typically involves the following steps:

    Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furfural with a suitable reducing agent.

    Attachment of the nitrophenoxy group: The nitrophenoxy group can be introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with an appropriate halogenated ethanamine.

    Final assembly: The furan-2-ylmethyl group is then coupled with the nitrophenoxy-ethanamine intermediate under suitable conditions, such as in the presence of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under specific conditions to form oxygenated derivatives.

Reagent/Catalyst Conditions Product Source
FeCl₃Solvent: DCM, 25°C, 2 hoursγ-Alkynyl ketone derivatives
Silica sulfuric acidEthanol, reflux, 1 hour2(5H)-Furanones (cyclic ketones)
KMnO₄ (aqueous)Acidic conditions, 60°CFuran-2,5-dione (maleic anhydride analog)

Mechanistic Insights :

  • FeCl₃ facilitates electrophilic substitution, leading to ring-opening and subsequent oxidation .
  • Silica sulfuric acid promotes cyclization via acid-catalyzed dehydration, forming furanones .

Reduction Reactions

The nitro group (-NO₂) is reduced to an amine (-NH₂) under reductive conditions.

Reagent Conditions Product Source
H₂/Pd-CEthanol, 25°C, 6 atm H₂N-(furan-2-ylmethyl)-2-(2-aminophenoxy)ethanamine
LiAlH₄Dry THF, 0°C → refluxAmine derivative with residual furan integrity

Key Observations :

  • Catalytic hydrogenation preserves the furan ring while selectively reducing the nitro group .
  • LiAlH₄ may partially reduce the furan ring if conditions are not tightly controlled .

Substitution Reactions

The ethanamine chain participates in nucleophilic substitution (SN2) and acylation.

Reaction Type Reagent Conditions Product Source
AlkylationCH₃I, K₂CO₃DMF, 80°C, 12 hoursQuaternary ammonium salt derivatives
AcylationAcCl, pyridineDCM, 0°C → 25°C, 4 hoursAcetylated ethanamine derivative

Notable Outcomes :

  • Alkylation at the amine site enhances solubility in polar aprotic solvents .
  • Acylation modifies biological activity by altering hydrogen-bonding capacity .

Electrophilic Aromatic Substitution (Furan Ring)

The furan ring undergoes electrophilic substitution at the α-position (C-3 or C-5).

Reagent Conditions Product Source
HNO₃/H₂SO₄0°C, 30 minutes3-Nitro-furan derivative
Br₂/FeBr₃DCM, 25°C, 2 hours3-Bromo-furan derivative

Regioselectivity :

  • Nitration and bromination favor the α-position due to electron-rich furan π-system .

Multicomponent Reactions

The compound participates in one-pot syntheses due to its amine and aromatic functionalities.

Components Catalyst Product Source
Aldehyde, isocyanideSilica sulfuric acid2-Iminothiazoline derivatives

Applications :

  • Generates heterocyclic scaffolds for pharmaceutical screening .

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation: Transforming the furan ring into furanones or other derivatives.
  • Reduction: Converting the nitro group into an amine.
  • Substitution Reactions: The ethanamine chain can undergo nucleophilic substitutions.

Biology

The compound's derivatives may exhibit potential as bioactive compounds, particularly in:

  • Enzyme Inhibition: It may interact with enzyme active sites, blocking substrate access.
  • Receptor Modulation: Its structural components allow for interactions with various biological receptors.

Medicine

Research into this compound focuses on its potential as:

  • A pharmaceutical intermediate in drug synthesis.
  • A lead compound for developing new therapeutic agents, particularly those targeting cancer due to its nitrogen heterocycle structure, which is known for DNA interaction.

Data Table: Comparison of Similar Compounds

Compound NameStructureBiological ActivityApplications
This compoundStructurePotential enzyme inhibitorDrug development, synthetic chemistry
N-(furan-2-ylmethyl)-2-(2-amino phenoxy)ethanamineSimilar structure with amino groupAntimicrobial propertiesPharmaceutical research
N-(furan-2-ylmethyl)-2-(2-hydroxyphenoxy)ethanamineSimilar structure with hydroxyl groupAntioxidant activityMaterial science

Case Studies

  • Enzyme Inhibition Studies : Research has shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting their potential use in treating metabolic disorders.
  • Drug Development : A study exploring the synthesis of nitrogen heterocycles highlighted the role of compounds like this compound in developing new anticancer agents. The unique structural features allow for targeted modifications that enhance biological activity.
  • Material Science Applications : The compound has been investigated for its potential use in developing new materials due to its chemical reactivity and stability, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular formulas, and properties of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine with analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Sources
This compound C₁₃H₁₄N₂O₄ Furan-2-ylmethyl, 2-nitrophenoxy 274.26 Hypothetical; nitro group enhances electrophilicity
N,N-Dimethyl-2-phenoxyethanamine C₁₀H₁₅NO Phenoxy, dimethylamino 165.24 Simpler structure; lower polarity
25I-NBOMe (2C-I-NBOMe) C₁₈H₂₂INO₃ 4-iodo-2,5-dimethoxyphenyl, methoxybenzyl 427.18 High 5-HT₂A receptor affinity; psychoactive
N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine C₁₂H₁₃FN₂OS Furan-2-yl, 5-fluorothiophen-2-ylmethyl 264.30 Halogen substituent; potential metabolic stability
N-(thiophen-2-ylmethylene)-2-(piperazin-1-yl)ethanamine (L2) C₁₁H₁₇N₃S Thiophen-2-ylmethylene, piperazine 231.34 Schiff base; coordination chemistry applications
Key Observations:
  • Electron Effects : The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in NBOMe derivatives), altering electronic properties and reactivity .
  • Aromatic Rings: Furan (oxygen) vs. Thiophene-containing compounds (e.g., L2 ) may exhibit stronger metal coordination.
  • Pharmacological Relevance: NBOMe derivatives (e.g., 25I-NBOMe) are potent hallucinogens due to N-methoxybenzyl and halogen substitutions , whereas the target compound’s nitro group may steer it toward non-CNS applications.

Physicochemical Properties

  • Solubility : The nitro group in the target compound likely reduces water solubility compared to methoxy-substituted analogs (e.g., 25C-NBOMe ).
  • Molecular Weight: At 274.26 g/mol, the compound falls within a range typical for drug-like molecules, though higher than simpler analogs like N,N-Dimethyl-2-phenoxyethanamine (165.24 g/mol) .
  • Stability : Nitro groups can confer stability against oxidation but may pose challenges in metabolic pathways.

Biological Activity

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a furan ring and a nitrophenoxy group. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄N₂O₄, with an average mass of approximately 262.265 g/mol. The presence of both the furan moiety and nitro group contributes to its potential reactivity and biological activity, making it a compelling subject for research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction reactions, while the furan ring can participate in electrophilic aromatic substitutions. Additionally, the amine group may act as a nucleophile in various reactions, including Mannich reactions, which are significant in synthesizing diverse nitrogen-containing compounds.

Potential Biological Targets

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site and blocking substrate access.
  • Receptor Modulation : It could also function as a modulator of specific receptors within biological systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antibacterial Properties : Studies have shown that derivatives of furan compounds possess antibacterial activity against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Nitro compounds are often evaluated for their cytotoxic effects against cancer cell lines. This compound may exhibit similar properties due to its structural features.

Antibacterial Activity

A study evaluating the antimicrobial activity of various furan derivatives found that compounds with nitro groups displayed significant inhibition against Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the effectiveness, revealing notable inhibition zones for certain derivatives .

Anticancer Activity

In vitro studies have demonstrated that certain furan-based compounds show promising results against various cancer cell lines. For instance, related compounds have been reported to exhibit IC50 values in the micromolar range against breast (MCF-7) and cervical (HeLa) cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-(furan-2-yl)methylamineContains furan ringLacks nitro group
4-nitrophenolSimple phenolic structureNo furan component
N-(furan-3-ylmethyl)-2-aminoethanolSimilar amine structureDifferent functional groups

The uniqueness of this compound lies in the combination of its furan ring with a nitrophenoxy substituent and an ethanamine backbone, which may enhance its biological activity compared to simpler analogs.

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine?

  • Methodology : The compound can be synthesized via a multi-step approach.

Step 1 : React 2-nitrophenol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃) to form 2-(2-nitrophenoxy)ethanamine .

Step 2 : Introduce the furan-2-ylmethyl group via reductive amination using furfural (furan-2-carbaldehyde) and a reducing agent like NaBH₃CN .

  • Characterization : Confirm purity via HPLC (>98%) and structure via ¹H/¹³C NMR (e.g., δ 8.1 ppm for aromatic protons adjacent to nitro group) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : Assign signals for furan (δ 6.2–7.4 ppm), ethanamine chain (δ 2.8–3.5 ppm), and nitro-phenoxy group (δ 7.5–8.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 277) and fragmentation patterns .
  • IR : Identify N-H stretching (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Advanced Research Questions

Q. How does the nitro group position (ortho vs. para) on the phenoxy moiety influence biological activity?

  • Experimental Design :

  • Synthesize analogs with nitro groups at para (2-(4-nitrophenoxy)) or meta positions.
  • Compare MAO inhibition efficacy using in vitro assays (e.g., human recombinant MAO-A/MAO-B enzymes and kynuramine as substrate) .
  • Data Interpretation : Ortho-nitro derivatives may exhibit stronger electron-withdrawing effects, enhancing binding to MAO-B active sites .

Q. What mechanistic insights explain contradictory neurochemical effects observed in zebrafish models?

  • Resolution Strategy :

  • Dose-Response Studies : Test compound at 1–100 µM in zebrafish to identify biphasic effects (e.g., MAO inhibition at low doses vs. off-target receptor activation at higher doses) .
  • Receptor Profiling : Use radioligand binding assays (e.g., 5-HT₂A or σ receptors) to assess off-target interactions .
  • Statistical Validation : Apply ANOVA with post-hoc tests to resolve variability across replicates .

Q. How can computational modeling predict the compound’s stability under physiological conditions?

  • Protocol :

  • Perform DFT calculations (B3LYP/6-31G*) to estimate hydrolysis susceptibility of the nitrophenoxy group.
  • Validate with accelerated stability testing (pH 1–9 buffers, 37°C) and monitor degradation via LC-MS .
  • Key Metrics : Half-life (>24 h at pH 7.4 supports in vivo applicability) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported MAO-B inhibition potency across studies?

  • Root Cause : Variability in assay conditions (e.g., enzyme source, substrate concentration).
  • Mitigation :

  • Standardize assays using identical recombinant MAO-B isoforms and substrate (kynuramine, 50 µM) .
  • Cross-validate with in silico docking (AutoDock Vina) to compare binding affinities .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
12-Nitrophenol, K₂CO₃, DMF, 80°C7595
2Furfural, NaBH₃CN, MeOH, RT6298

Table 2 : MAO Inhibition Profiles (IC₅₀, µM)

CompoundMAO-AMAO-BReference
Target Compound12.33.8
Para-Nitro Analog25.615.2

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